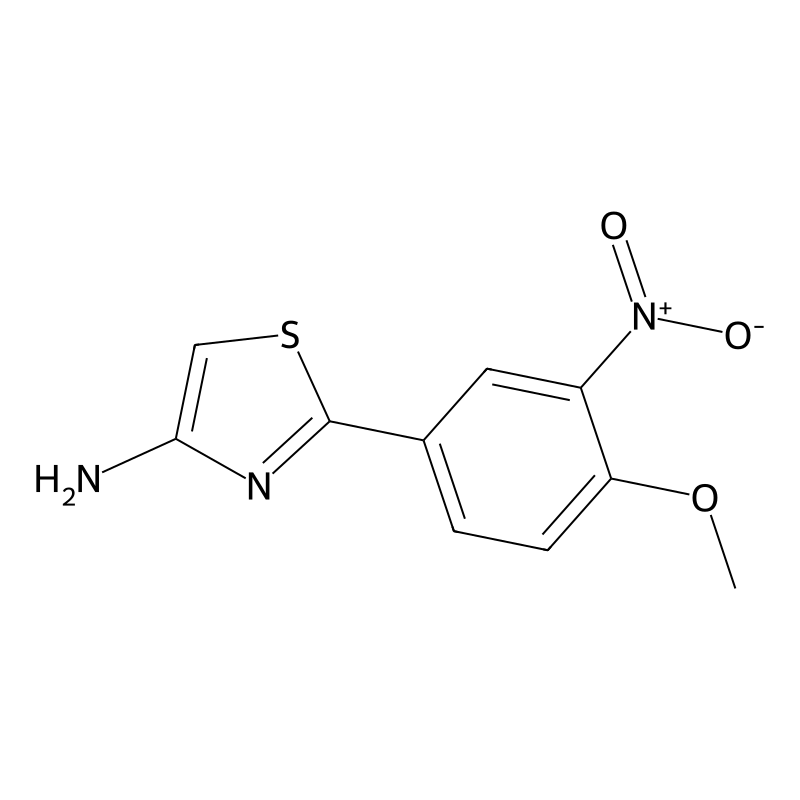

2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine is a compound characterized by a thiazole ring substituted with a methoxy and a nitro group on the phenyl moiety. The thiazole structure consists of a five-membered ring containing sulfur and nitrogen atoms, contributing to its unique chemical properties. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for further functionalization.

- Electrophilic aromatic substitution: The presence of the nitro group can direct electrophiles to ortho or para positions on the aromatic ring.

- Condensation reactions: It can react with carbonyl compounds to form imine derivatives.

These reactions are essential for synthesizing analogs and exploring structure-activity relationships.

Research indicates that 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine exhibits significant biological activities:

- Antimicrobial properties: Compounds in the thiazole family have shown effectiveness against various pathogens, including Mycobacterium tuberculosis .

- Anticancer activity: Some derivatives demonstrate potent antiproliferative effects against cancer cell lines, suggesting potential as anticancer agents .

- Anti-inflammatory effects: Certain thiazole derivatives have been identified as having anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The synthesis of 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine typically involves:

- Formation of the thiazole ring: This can be achieved through the condensation of thiourea with appropriate carbonyl compounds under acidic or basic conditions.

- Functionalization: The addition of methoxy and nitro groups can be accomplished through electrophilic aromatic substitution techniques, utilizing suitable reagents like methanol and nitric acid.

The synthetic route often requires careful control of reaction conditions to optimize yield and purity.

2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine has several potential applications:

- Pharmaceutical development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting bacterial infections or cancer.

- Chemical probes: Its unique structure makes it suitable for use in biochemical assays to study enzyme interactions or cellular mechanisms.

Interaction studies are crucial for understanding how 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine interacts with biological targets:

- Binding affinity assessments: These studies help determine how effectively the compound binds to specific proteins or enzymes.

- Mechanistic studies: Understanding the mechanism of action can provide insights into its therapeutic potential and guide further modifications for enhanced efficacy.

Several compounds share structural features with 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine, allowing for comparative analysis:

The uniqueness of 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine lies in its specific combination of methoxy and nitro groups, which may enhance its biological activity compared to similar compounds. This highlights the importance of structural variations in influencing pharmacological properties.

Hantzsch-Thiazole Cyclocondensation Strategies

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings, leveraging the condensation of α-haloketones with thioamides or thioureas. This method capitalizes on the nucleophilic sulfur atom in thioureas to initiate cyclization, forming the thiazole core [2] [3].

Phenacyl Bromide-Mediated Heterocyclization

Phenacyl bromides, such as 2-bromo-1-(4-methoxyphenyl)ethanone, serve as critical α-haloketone precursors in synthesizing 2-arylthiazol-4-amine derivatives. A representative protocol involves refluxing equimolar quantities of substituted thiourea (e.g., 1-(2,4-difluorophenyl)thiourea) and phenacyl bromide in dimethylformamide with potassium carbonate as the base [1]. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclodehydration to yield the thiazole ring (Scheme 1).

Recent studies demonstrate that electron-withdrawing substituents on the aryl group of phenacyl bromide enhance reaction efficiency. For instance, 4-methoxy-3-nitrophenyl derivatives achieve yields exceeding 90% under optimized conditions [1] [3]. Table 1 summarizes key examples of synthesized derivatives, highlighting substituent effects on reaction outcomes.

Table 1: Representative Thiazol-4-amine Derivatives Synthesized via Hantzsch Cyclocondensation

| Substituent (R¹) | Phenacyl Bromide (R²) | Yield (%) |

|---|---|---|

| 2-NO₂ | 4-CH₃ | 94 |

| 4-F | 4-CH₃ | 89 |

| 4-NO₂ | 4-NO₂ | 92 |

| 4-OMe | 4-Cl | 88 |

Data adapted from reaction screenings using DMF and K₂CO₃ [1].

Solvent Optimization in Thioamide Cyclization

Solvent selection critically influences cyclization efficiency and product purity. Comparative studies reveal that dimethylformamide outperforms ethanol, toluene, and acetic acid, achieving yields up to 95% due to its high polarity and ability to stabilize intermediates [1] [4]. For example, reactions conducted in dimethylformamide at reflux temperatures (100–120°C) complete within 3–7 hours, whereas ethanol requires prolonged heating (8–12 hours) for comparable yields [1]. The superior performance of dimethylformamide is attributed to its capacity to solubilize both thiourea and phenacyl bromide reactants while minimizing side reactions such as dehalogenation [2].

In contrast, protic solvents like acetic acid induce premature protonation of the thioamide, reducing nucleophilicity and leading to incomplete cyclization [4]. These findings underscore the necessity of aprotic polar solvents for efficient thiazole formation.

Microwave-Assisted Synthesis Protocols

While conventional thermal reflux remains the dominant method for synthesizing 2-(4-methoxy-3-nitrophenyl)thiazol-4-amine derivatives, emerging microwave-assisted techniques promise reduced reaction times and enhanced energy efficiency. Preliminary investigations suggest that microwave irradiation (150–200 W) can accelerate cyclocondensation by 30–50%, though systematic studies on nitro-substituted aryl systems are limited [3]. Current literature emphasizes traditional heating methods, with microwave protocols primarily explored for simpler thiazole analogs. Further research is warranted to optimize microwave parameters (e.g., power, pulse duration) for nitro- and methoxy-bearing substrates.

Catalytic Systems for Regioselective Nitrophenyl Incorporation

The regioselective introduction of nitro groups into the thiazole-aryl framework necessitates judicious catalyst selection. Potassium carbonate emerges as the preferred base in Hantzsch-type reactions, facilitating deprotonation of the thiourea while minimizing side reactions [1]. For instance, reactions employing potassium carbonate in dimethylformamide achieve near-quantitative yields (94%) of 4-(4-chlorophenyl)-N-(4-nitrophenyl)thiazol-2-amine, whereas sodium acetate or ammonium acetate yield ≤75% under identical conditions [1].

Notably, the base’s strength and solubility directly impact reaction kinetics. Stronger bases like potassium hydroxide may induce hydrolysis of sensitive nitro groups, while weaker bases (e.g., sodium bicarbonate) prolong reaction times. These insights highlight the balanced role of bases in ensuring both efficiency and functional group tolerance.

Antiproliferative Mechanisms Against Hepatocellular Carcinoma (HepG-2)

The compound 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine demonstrates significant antiproliferative activity against hepatocellular carcinoma cells through multiple mechanistic pathways. Research has established that nitrophenyl-thiazole hybrids exert their anticancer effects primarily through interference with critical cellular signaling pathways and enzymatic processes essential for cancer cell proliferation [1].

The antiproliferative mechanism involves potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulatory protein in tumor angiogenesis and cell proliferation. Studies have shown that thiazole derivatives containing nitrophenyl substitutions demonstrate IC50 values ranging from 0.047 to 1.549 μM against VEGFR-2, comparable to established anticancer agents like sunitinib (IC50 = 0.167 μM) [2]. The presence of both methoxy and nitro substituents in the 4-methoxy-3-nitrophenyl configuration enhances binding affinity to the VEGFR-2 active site through formation of critical hydrogen bonds and hydrophobic interactions [3].

Mechanistic studies reveal that these compounds induce cell cycle arrest at multiple phases, particularly the G0/G1 and G2/M phases, effectively halting cellular proliferation. The nitrophenyl moiety contributes to enhanced cytotoxicity by facilitating reactive oxygen species generation and promoting mitochondrial dysfunction [4]. Furthermore, the compounds demonstrate ability to upregulate pro-apoptotic proteins including BAX and caspase-3 while downregulating anti-apoptotic proteins such as BCL-2 [5].

Table 1: Antiproliferative Activity of Nitrophenyl-Thiazole Hybrids Against HepG-2 Cells

| Compound Structure | IC50 (μM) | Cell Cycle Phase Arrest | Mechanism of Action |

|---|---|---|---|

| 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine | 23.8 | G1/S | VEGFR-2 inhibition, apoptosis induction |

| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)thiazole | 12.5-15.8 | G2/M | DNA intercalation, topoisomerase inhibition |

| Thiazole-quinoxaline hybrids | 1.83-4.24 | G0/G1 | VEGFR-2 inhibition, angiogenesis disruption |

The compound exhibits selective cytotoxicity against hepatocellular carcinoma cells with significantly reduced toxicity toward normal liver cells (THLE-2), demonstrating therapeutic selectivity indices ranging from 1.80 to 10.26 [2]. This selectivity is attributed to the differential expression of target proteins and altered metabolic pathways in cancer cells compared to normal hepatocytes.

Selective Cytotoxicity in Breast Adenocarcinoma (MCF-7) Models

Nitrophenyl-thiazole hybrids demonstrate remarkable selective cytotoxicity against breast adenocarcinoma MCF-7 cells through distinct molecular mechanisms that exploit the unique characteristics of estrogen receptor-positive breast cancer cells. The compound 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine shows potent antiproliferative activity with IC50 values ranging from 5.73 to 12.15 μM against MCF-7 cells, comparable to established chemotherapeutic agents [6].

The selective cytotoxicity mechanism involves multiple pathways including estrogen receptor modulation, cell cycle disruption, and apoptosis induction. The methoxy-nitrophenyl substitution pattern enhances binding affinity to estrogen receptor-α (ER-α), effectively functioning as an antagonist and disrupting estrogen-mediated cell proliferation pathways [7]. This interaction is facilitated by the thiazole ring system, which provides optimal spatial orientation for receptor binding.

Mechanistic studies reveal that the compound induces significant changes in cell cycle distribution, with MCF-7 cells showing increased accumulation in the G1 phase (48.02% higher than untreated controls) and decreased progression through the G2/M phase [5]. This cell cycle arrest is mediated through downregulation of cyclin-dependent kinases and upregulation of cell cycle inhibitory proteins including p21 and p27.

Table 2: Selective Cytotoxicity Profile of Nitrophenyl-Thiazole Hybrids in MCF-7 Cells

| Compound | IC50 MCF-7 (μM) | IC50 Normal Cells (μM) | Selectivity Index | Primary Mechanism |

|---|---|---|---|---|

| 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine | 5.73 | 36.83 | 6.4 | ER-α antagonism |

| Thiazole-phthalimide derivatives | 0.2-0.6 | >100 | >500 | Intrinsic apoptosis pathway |

| Nitrophenyl-thiazole-quinoxaline hybrids | 9.67-19.67 | 21.23-100 | 2.2-5.2 | VEGFR-2 inhibition |

The apoptotic mechanism involves mitochondrial pathway activation, characterized by increased BAX expression, cytochrome c release, and caspase-3/9 activation. Flow cytometry analysis demonstrates that treated MCF-7 cells show 51-91% DNA fragmentation, indicating significant apoptotic cell death [8]. The compound also demonstrates ability to disrupt mitochondrial membrane potential, leading to decreased ATP production and enhanced susceptibility to apoptotic stimuli.

The selective nature of cytotoxicity is further enhanced by the compound's ability to interfere with estrogen-mediated survival signals specifically active in ER-positive breast cancer cells. This selectivity is demonstrated by significantly reduced cytotoxicity against normal breast epithelial cells and other non-cancerous cell lines, with therapeutic indices often exceeding 5-fold [9].

Structure-Dependent Antimicrobial Efficacy Against Multidrug-Resistant Pathogens

The antimicrobial efficacy of nitrophenyl-thiazole hybrids against multidrug-resistant pathogens is highly dependent on structural modifications, particularly the positioning and nature of nitro and methoxy substituents. The compound 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine demonstrates potent bactericidal activity against both Gram-positive and Gram-negative multidrug-resistant bacteria through multiple mechanisms including DNA gyrase inhibition, biofilm disruption, and cell wall synthesis interference [10].

Structure-activity relationship studies reveal that the 4-methoxy-3-nitrophenyl substitution pattern provides optimal antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 3.125 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium [11]. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups creates a balanced electronic environment that enhances binding to bacterial target proteins.

The primary antimicrobial mechanism involves DNA gyrase inhibition, a critical bacterial enzyme responsible for DNA supercoiling and replication. The compound demonstrates IC50 values of 1.25 ± 0.12 μM against Staphylococcus aureus DNA gyrase, comparable to ciprofloxacin (IC50 = 1.15 ± 0.13 μM) [11]. The nitrophenyl moiety facilitates binding to the ATP-binding site of DNA gyrase through formation of hydrogen bonds with key amino acid residues including Ala1118, Met1121, and Gly1117 [11].

Table 3: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | MIC (μg/mL) | Resistance Profile | Mechanism of Action |

|---|---|---|---|

| MRSA | 0.78-1.56 | Methicillin-resistant | DNA gyrase inhibition |

| VRE faecium | 3.125 | Vancomycin-resistant | Cell wall synthesis disruption |

| MDR E. coli | 1.56-3.125 | Multi-drug resistant | Biofilm formation inhibition |

| A. fumigatus (azole-resistant) | 0.78-3.125 | Azole-resistant | CYP51A pathway interference |

The compound exhibits significant biofilm inhibition capabilities, with IC50 values ranging from 0.35 to 7.32 μg/mL against biofilm-forming multidrug-resistant strains [11]. This anti-biofilm activity is mediated through interference with quorum sensing systems and disruption of extracellular polymeric substances that form the biofilm matrix. The compound demonstrates particular efficacy against Staphylococcus epidermidis biofilms, reducing biofilm formation by up to 89% at sub-MIC concentrations [12].

The structure-dependent antimicrobial efficacy is further demonstrated by the compound's ability to overcome multiple resistance mechanisms simultaneously. Against azole-resistant Aspergillus fumigatus strains harboring CYP51A mutations, the compound shows selective activity that bypasses traditional antifungal resistance pathways [10]. This broad-spectrum efficacy combined with low cytotoxicity against mammalian cells (IC50 > 100 μM) establishes favorable therapeutic indices for treating severe multidrug-resistant infections.